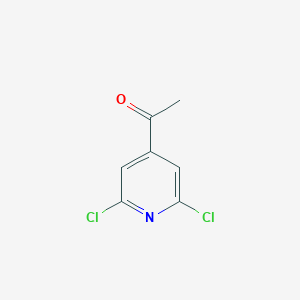

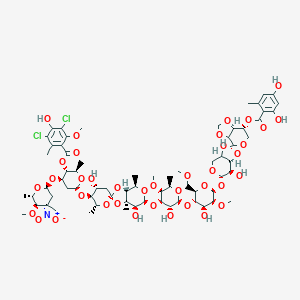

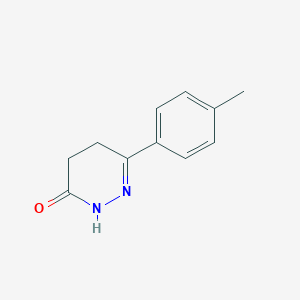

![molecular formula C37H60N6O9 B180398 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid CAS No. 141975-99-7](/img/structure/B180398.png)

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学研究应用

Metabolic Regulation and Obesity Treatment

L-Leucine is known to activate the mammalian target of rapamycin (mTOR), which plays a crucial role in regulating metabolism. Research has explored the potential of L-Leucine as a dietary supplement for treating obesity due to its influence on metabolic pathways .

Diabetes Mellitus Management

Due to its regulatory effects on metabolism, L-Leucine has been investigated for its potential in managing diabetes mellitus. It may help in controlling blood sugar levels and improving insulin sensitivity .

Enhanced Muscle Glucose Uptake

L-Leucine has been shown to enhance muscle glucose uptake, which is beneficial for energy production and maintaining muscle health. This involves improved redox and bioenergetic homeostasis, along with suppressed proteolytic activities .

Redox Balance in Biochemical Pathways

A cooperative cofactor utilization strategy involving L-Leucine has been designed to ensure redox balance, which is essential for maintaining cellular health and function during L-Leucine production .

作用机制

Target of Action

The primary target of this compound, also known as L-Leucine, is the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells .

Mode of Action

The compound interacts with its target, LAT1, by being taken up into cells. When leucine is acetylated, it switches its uptake into cells from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters is a key aspect of how acetylation converts leucine into a drug .

Biochemical Pathways

Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . It also promotes fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway . These pathways are crucial for muscle growth and metabolic health .

Pharmacokinetics

The compound’s ADME properties are influenced by its uptake into cells. The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . This uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Result of Action

The result of the compound’s action is the stimulation of protein synthesis and fatty acid oxidation, promoting muscle growth and metabolic health . It also prevents lipid buildup in skeletal muscle .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the co-ingestion of carbohydrates and essential amino acids enhances leucine’s anabolic effects . Leucine supplementation may cause digestive issues or interact with certain medications . Therefore, understanding how leucine interacts with other nutrients, dietary factors, and lifestyle habits is crucial to maximize its benefits .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60N6O9/c1-20(2)14-25(38)32(46)39-29(19-31(44)45)36(50)41-26(15-21(3)4)33(47)40-27(16-22(5)6)34(48)42-28(18-24-12-10-9-11-13-24)35(49)43-30(37(51)52)17-23(7)8/h9-13,20-23,25-30H,14-19,38H2,1-8H3,(H,39,46)(H,40,47)(H,41,50)(H,42,48)(H,43,49)(H,44,45)(H,51,52)/t25-,26-,27-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORYSJZREVBZHO-WPMUBMLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

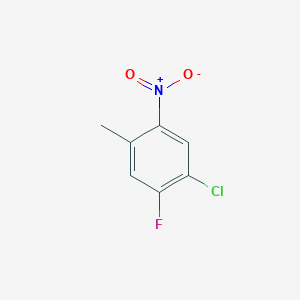

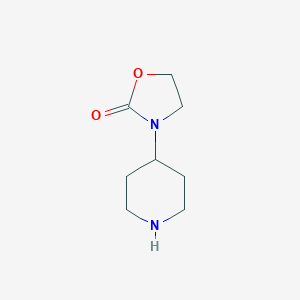

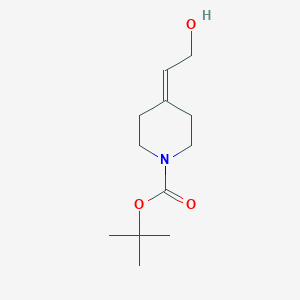

![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)

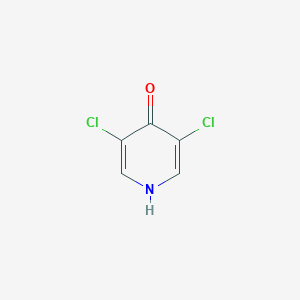

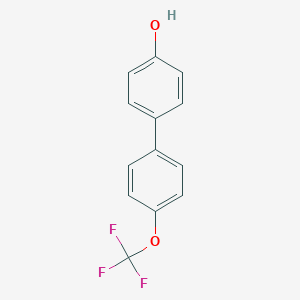

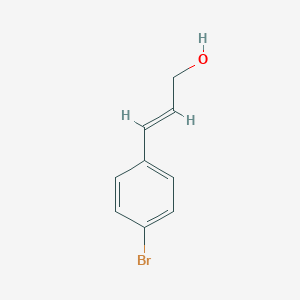

![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)

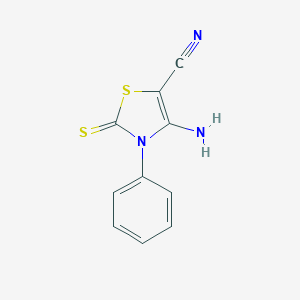

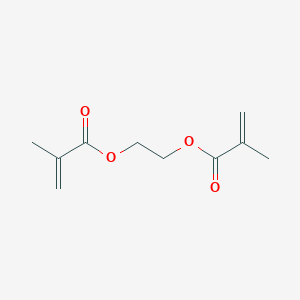

![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)